molecular formula C15H14N2O4 B2912065 6-[Methyl(phenylmethoxycarbonyl)amino]pyridine-2-carboxylic acid CAS No. 2248307-93-7

6-[Methyl(phenylmethoxycarbonyl)amino]pyridine-2-carboxylic acid

Cat. No.: B2912065
CAS No.: 2248307-93-7
M. Wt: 286.287
InChI Key: HQYRSFLOTHUSQG-UHFFFAOYSA-N
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Description

The compound “6-[Methyl(phenylmethoxycarbonyl)amino]pyridine-2-carboxylic acid” is a derivative of pyridinecarboxylic acid . Pyridinecarboxylic acids are a group of organic compounds which are monocarboxylic derivatives of pyridine .


Synthesis Analysis

While specific synthesis methods for this compound were not found, general methods for synthesizing similar compounds involve the use of acid anhydrides . Acid anhydrides react with water to form carboxylic acids, with alcohols to form esters, and with amines to form amides .


Chemical Reactions Analysis

Anhydrides, which are likely involved in the synthesis of this compound, are highly reactive to nucleophilic attack . They undergo many of the same reactions as acid chlorides . Although slower reacting than acid chlorides, anhydrides react with water to form carboxylic acids, with alcohols to form esters, and with amines to form amides .

Safety and Hazards

While specific safety and hazard information for this compound is not available, similar compounds such as 2-(methyl-(phenylmethoxycarbonyl)amino)acetic acid have been classified with the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302, H315, H319, H332, H335 .

Properties

IUPAC Name

6-[methyl(phenylmethoxycarbonyl)amino]pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O4/c1-17(13-9-5-8-12(16-13)14(18)19)15(20)21-10-11-6-3-2-4-7-11/h2-9H,10H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQYRSFLOTHUSQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC(=N1)C(=O)O)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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